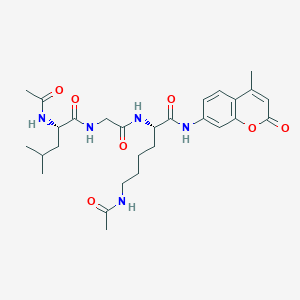

(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide

Description

(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide is a useful research compound. Its molecular formula is C28H39N5O7 and its molecular weight is 557.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Therapy

Scientific Field

Application Summary

HDAC inhibitors have been shown to be effective therapeutic anticancer agents via multiple mechanisms, including inducing cell-cycle arrest, intrinsic and extrinsic apoptotic mechanisms, mitotic cell death, autophagic cell death, reactive oxygen species, inhibiting angiogenesis, and improving NK cell–mediated tumor immunity .

Methods of Application

HDAC inhibitors are administered as part of a therapeutic regimen. They work by inhibiting the activity of HDAC enzymes, resulting in increased acetylation levels, which can prevent the loss of HAT function in cancer cells .

Results/Outcomes

The use of HDAC inhibitors has shown promising therapeutic outcomes in cancer treatment. However, the target specificity of the HDAC inhibitors now in use raises concerns about their applicability .

Neurodegenerative Diseases

Scientific Field

Application Summary

HDAC inhibitors have been found to play a key role in neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. They work by enhancing acetylation levels, leading to neuroprotective actions .

Methods of Application

HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in neurodegenerative diseases .

Results/Outcomes

The use of HDAC inhibitors has shown potential therapeutic application in various neurodegenerative diseases .

Stem Cell Research

Scientific Field

Application Summary

HDAC inhibitors can be utilized in stem cell therapies and tissue engineering, potentially providing novel tools to control stem cell fate .

Methods of Application

HDAC inhibitors are used in the culture of stem cells to control their growth and differentiation .

Results/Outcomes

The use of HDAC inhibitors has shown potential in improving in vitro expansion methods of human hematopoietic stem cells and enhancing the efficiency of induced pluripotent stem cell (iPSC) generation .

Tissue Engineering

Scientific Field

Application Summary

HDAC inhibitors can be utilized in tissue engineering, potentially providing novel tools to control cell fate and promote tissue regeneration .

Methods of Application

HDAC inhibitors are used in the culture of cells used in tissue engineering to control their growth and differentiation .

Results/Outcomes

The use of HDAC inhibitors has shown potential in improving the efficiency of cellular therapies and tissue engineering .

Immune Response

Scientific Field

Application Summary

HDAC inhibitors can potentially increase tumor immunogenicity, promote anti-tumor immune responses, or reverse immunosuppressive tumor environments .

Methods of Application

HDAC inhibitors are used to modulate the immune response, either by increasing the immunogenicity of tumor cells or by reversing immunosuppressive environments .

Results/Outcomes

The use of HDAC inhibitors has shown potential in enhancing normal immune function, thereby decreasing the proliferation of malignant plasma cells and promoting autophagy .

Inflammatory Diseases

Scientific Field

Application Summary

HDAC inhibitors have been suggested for use in treating diseases ranging from neurodegenerative conditions to inflammatory diseases such as asthma and rheumatoid arthritis .

Methods of Application

HDAC inhibitors are used to modulate the immune response in the context of inflammatory diseases, where they seem to suppress immune response .

Results/Outcomes

The use of HDAC inhibitors has shown potential in treating inflammatory diseases, although more research is needed to fully understand their effects .

Cardiovascular Diseases

Scientific Field

Application Summary

HDAC inhibitors have shown potential in treating cardiovascular diseases. They have been found to restore calcium signaling and attenuate calpain/CAMKII by stabilizing microtubules .

Methods of Application

HDAC inhibitors are used to modulate the activity of HDAC enzymes, thereby enhancing acetylation levels and counteracting the loss of HAT function in cardiovascular diseases .

Results/Outcomes

The use of HDAC inhibitors has shown potential in treating cardiovascular diseases such as atrial fibrillation .

Diabetes

Scientific Field

Application Summary

HDAC inhibitors have been found to play a key role in diabetes. They work by enhancing acetylation levels, leading to improved insulin resistance and preventing β-cell inflammatory damage .

Methods of Application

HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in diabetes .

Results/Outcomes

The use of HDAC inhibitors has shown potential therapeutic application in diabetes .

Aging

Scientific Field

Application Summary

HDAC inhibitors have been found to play a key role in aging. They work by enhancing acetylation levels, which might likely delay age-associated functional declines .

Methods of Application

HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in aging .

Results/Outcomes

The use of HDAC inhibitors has shown potential therapeutic application in aging .

Psychiatric Disorders

Scientific Field

Application Summary

HDAC inhibitors have been found to play a key role in psychiatric disorders. They work by enhancing acetylation levels, leading to improved mood stabilization and anti-epileptic effects .

Methods of Application

HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in psychiatric disorders .

Results/Outcomes

The use of HDAC inhibitors has shown potential therapeutic application in psychiatric disorders .

HIV

Scientific Field

Application Summary

HDAC inhibitors have been found to play a key role in HIV. They work by inducing HIV transcription from the HIV long terminal repeat (LTR), thereby reactivating latent HIV-1 .

Methods of Application

HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in HIV .

Results/Outcomes

The use of HDAC inhibitors has shown potential therapeutic application in HIV .

Fibrosis

Scientific Field

Application Summary

HDAC inhibitors have been found to play a key role in fibrosis. They work by enhancing acetylation levels, leading to antifibrotic effects .

Methods of Application

HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in fibrosis .

Results/Outcomes

The use of HDAC inhibitors has shown potential therapeutic application in fibrosis .

Epigenetics

Scientific Field

Application Summary

HDAC inhibitors have been found to play a key role in epigenetic regulation. They work by enhancing acetylation levels, leading to changes in gene expression .

Methods of Application

HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in epigenetic regulation .

Results/Outcomes

The use of HDAC inhibitors has shown potential therapeutic application in various epigenetic disorders .

Dermatology

Scientific Field

Application Summary

HDAC inhibitors have been found to play a key role in dermatological conditions such as cutaneous T-cell lymphoma .

Methods of Application

HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in dermatological conditions .

Results/Outcomes

The use of HDAC inhibitors has shown potential therapeutic application in various dermatological diseases .

Ophthalmology

Scientific Field

Application Summary

HDAC inhibitors have been found to play a key role in ophthalmological conditions such as retinal degenerative diseases .

Methods of Application

HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in ophthalmological conditions .

Results/Outcomes

The use of HDAC inhibitors has shown potential therapeutic application in various ophthalmological diseases .

Nephrology

Scientific Field

Application Summary

HDAC inhibitors have been found to play a key role in nephrological conditions such as renal interstitial fibrosis .

Methods of Application

HDAC inhibitors are used to antagonize HDAC activity, thereby enhancing acetylation levels and counteracting the loss of HAT function in nephrological conditions .

Results/Outcomes

The use of HDAC inhibitors has shown potential therapeutic application in various nephrological diseases .

properties

IUPAC Name |

(2S)-6-acetamido-2-[[2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N5O7/c1-16(2)12-23(31-19(5)35)27(38)30-15-25(36)33-22(8-6-7-11-29-18(4)34)28(39)32-20-9-10-21-17(3)13-26(37)40-24(21)14-20/h9-10,13-14,16,22-23H,6-8,11-12,15H2,1-5H3,(H,29,34)(H,30,38)(H,31,35)(H,32,39)(H,33,36)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJRILGAXBHXDZ-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10440231 | |

| Record name | (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide | |

CAS RN |

660847-06-3 | |

| Record name | (S)-6-acetamido-2-(2-((S)-2-acetamido-4-methylpentanamido)acetamido)-N-(4-methyl-2-oxo-2H-chromen-7-yl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10440231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione](/img/structure/B1279339.png)

![5-tert-Butyl 3-ethyl 4,6-dihydropyrrolo[3,4-c]pyrazole-3,5(1H)-dicarboxylate](/img/structure/B1279354.png)